Cyclooctyl isocyanate
Overview
Description
Cyclooctyl isocyanate is an organic compound with the molecular formula C8H15NCO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Cyclooctyl isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclooctylamine with phosgene. This reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield this compound . Another method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride . Industrial production often relies on the phosgene method due to its efficiency, despite the hazardous nature of phosgene .
Chemical Reactions Analysis
Cyclooctyl isocyanate undergoes various chemical reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes, and with amines to form ureas.
Polymerization: Can polymerize in the presence of acids or bases, forming polyisocyanurates.
Cyclization: Can undergo cyclization reactions to form cyclic compounds.
Common reagents include alcohols, amines, and water, with typical conditions involving mild temperatures and the presence of catalysts. Major products include urethanes, ureas, and polyisocyanurates .
Scientific Research Applications
Cyclooctyl isocyanate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of cyclooctyl isocyanate involves its reactivity towards nucleophiles. The isocyanate group (-N=C=O) reacts with nucleophilic groups such as -OH and -NH2, leading to the formation of urethanes and ureas. This reactivity is exploited in various applications, including polymer synthesis and biomolecule modification .
Comparison with Similar Compounds
Cyclooctyl isocyanate can be compared with other isocyanates such as cyclohexyl isocyanate and phenyl isocyanate. While all these compounds share the reactive isocyanate group, this compound is unique due to its larger ring structure, which can influence its reactivity and the properties of the resulting products . Similar compounds include:
Cyclohexyl isocyanate: Smaller ring structure, used in similar applications.
Phenyl isocyanate: Aromatic isocyanate, used in the synthesis of aromatic polyurethanes.
This compound’s larger ring structure can provide different steric and electronic properties, making it suitable for specific applications where other isocyanates may not be as effective .
Properties
IUPAC Name |
isocyanatocyclooctane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c11-8-10-9-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKPRMWZTPVYJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496086 | |
Record name | Isocyanatocyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-70-0 | |
Record name | Isocyanatocyclooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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